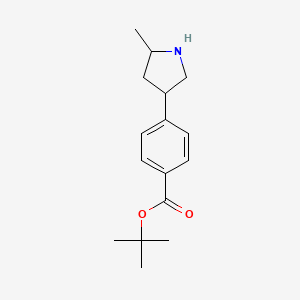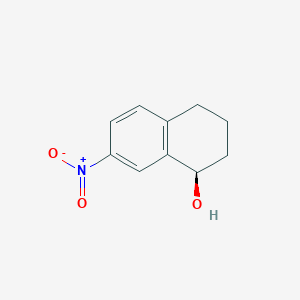
(1R)-7-Nitro-1,2,3,4-tetrahydronaphthalen-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-7-Nitro-1,2,3,4-tetrahydronaphthalen-1-OL is a chiral organic compound with a nitro group at the 7th position and a hydroxyl group at the 1st position of the tetrahydronaphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-7-Nitro-1,2,3,4-tetrahydronaphthalen-1-OL typically involves the nitration of 1,2,3,4-tetrahydronaphthalene followed by selective reduction and resolution of the resulting nitro compound. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure regioselectivity. The resulting nitro compound is then subjected to catalytic hydrogenation to reduce the nitro group to an amino group, followed by oxidation to form the hydroxyl group at the 1st position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, the resolution of the racemic mixture to obtain the (1R)-enantiomer can be achieved through chiral chromatography or enzymatic resolution techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-7-Nitro-1,2,3,4-tetrahydronaphthalen-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 7-nitro-1-tetralone or 7-nitro-1-tetralic acid.
Reduction: Formation of 7-amino-1,2,3,4-tetrahydronaphthalen-1-OL.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1R)-7-Nitro-1,2,3,4-tetrahydronaphthalen-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R)-7-Nitro-1,2,3,4-tetrahydronaphthalen-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group may also play a role in hydrogen bonding and molecular recognition processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Nitro-1,2,3,4-tetrahydronaphthalene: Lacks the hydroxyl group at the 1st position.
1,2,3,4-Tetrahydronaphthalen-1-OL: Lacks the nitro group at the 7th position.
7-Amino-1,2,3,4-tetrahydronaphthalen-1-OL: Has an amino group instead of a nitro group at the 7th position.
Uniqueness
(1R)-7-Nitro-1,2,3,4-tetrahydronaphthalen-1-OL is unique due to the presence of both a nitro group and a hydroxyl group on the tetrahydronaphthalene ring system. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
(1R)-7-nitro-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H11NO3/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h4-6,10,12H,1-3H2/t10-/m1/s1 |
Clé InChI |
GTNBTXJNXZBVJP-SNVBAGLBSA-N |
SMILES isomérique |
C1C[C@H](C2=C(C1)C=CC(=C2)[N+](=O)[O-])O |
SMILES canonique |
C1CC(C2=C(C1)C=CC(=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


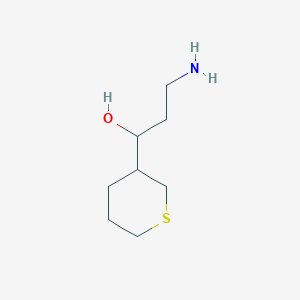
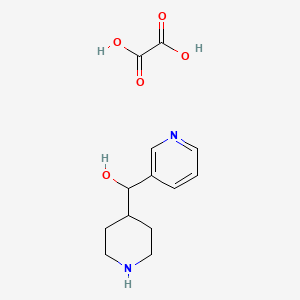
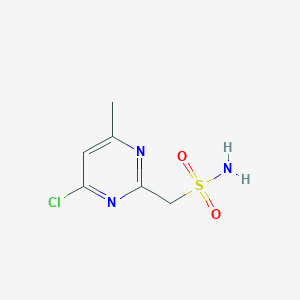
![1-Methyl-N-[2-(thiophen-2-YL)ethyl]piperidin-4-amine](/img/structure/B13238419.png)
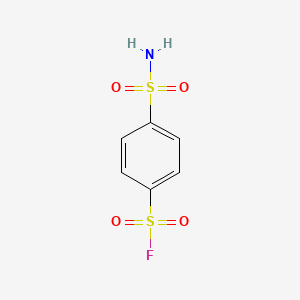
![4-(1-Aminoethyl)-N-[(furan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B13238433.png)
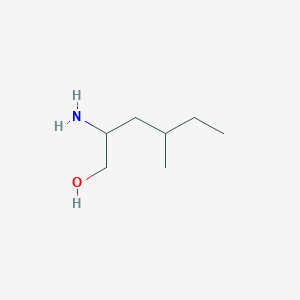


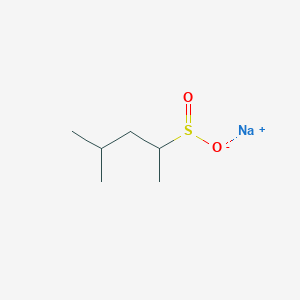

![3-[(Piperidin-2-yl)methyl]-1-azabicyclo[2.2.2]octane](/img/structure/B13238464.png)
![1-(Propan-2-yl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine](/img/structure/B13238466.png)
